N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine
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Overview
Description
N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to aniline and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(trifluoromethyl)aniline and 4-chloropyrimidine. These intermediates undergo nucleophilic substitution reactions under controlled conditions to form the desired product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)aniline
- 2-Methyl-3-trifluoromethylaniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine stands out due to its dual trifluoromethyl groups and the combination of aniline and pyrimidine rings. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H12F6N4 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-N,4-N-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H12F6N4/c19-17(20,21)11-3-1-5-13(9-11)26-15-7-8-25-16(28-15)27-14-6-2-4-12(10-14)18(22,23)24/h1-10H,(H2,25,26,27,28) |
InChI Key |
IBYLPBUWVRPBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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